Cymarin
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Overview
Description
Mechanism of Action
Target of Action
Cymarin, a cardiac glycoside, primarily targets the Na+/K±ATPase enzyme . This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is vital for numerous physiological processes.
Mode of Action
This compound acts as an inhibitor of the Na+/K±ATPase enzyme . By inhibiting this enzyme, this compound disrupts the ion balance within the cell, leading to an increase in intracellular sodium levels. This increase in sodium concentration can lead to a series of cellular changes, including increased force of cardiac muscle contraction .
Result of Action
The primary result of this compound’s action is an increase in the force of cardiac muscle contraction . This can be beneficial in conditions such as heart failure, where the heart’s pumping ability is compromised.
Biochemical Analysis
Biochemical Properties
Cymarin interacts with various enzymes, proteins, and other biomoleculesAs a cardiac glycoside, it is known to interact with the sodium-potassium pump (Na+/K+ ATPase) in heart cells, which is crucial for the heart’s electrical activity .
Cellular Effects
This compound has been shown to have antitumor activity against breast cancer and pancreatic cancer . It inhibits the proliferation of cancer cells and downregulates certain proteins involved in cancer progression
Molecular Mechanism
As a cardiac glycoside, it is known to inhibit the Na+/K+ ATPase pump, which leads to an increase in intracellular calcium levels, enhancing cardiac contractility
Preparation Methods
Synthetic Routes and Reaction Conditions: Cymarine can be extracted from the aforementioned plants through a series of extraction and purification processes. The extraction typically involves the use of solvents such as ethanol or methanol to isolate the glycosides from the plant material .
Industrial Production Methods: Industrial production of cymarine involves large-scale extraction from plant sources, followed by purification using techniques such as chromatography. The purified compound is then crystallized to obtain cymarine in its pure form .
Chemical Reactions Analysis
Types of Reactions: Cymarine undergoes various chemical reactions, including:
Oxidation: Cymarine can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the glycoside structure.
Substitution: Substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different oxidized derivatives, while reduction can yield reduced forms of cymarine .
Scientific Research Applications
Cymarine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycoside reactions and properties.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating heart conditions and arrhythmias.
Industry: Utilized in the development of cardiotonic drugs and other pharmaceutical applications
Comparison with Similar Compounds
Digitoxin: Another cardiac glycoside with similar cardiotonic effects.
Ouabain: Known for its potent inhibition of sodium-potassium ATPase.
Digoxin: Widely used in the treatment of heart failure and arrhythmias.
Uniqueness: Cymarine is unique due to its specific plant sources and its distinct chemical structure, which provides a different profile of pharmacological effects compared to other cardiac glycosides .
Properties
CAS No. |
508-77-0 |
---|---|
Molecular Formula |
C30H44O9 |
Molecular Weight |
548.7 g/mol |
IUPAC Name |
(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C30H44O9/c1-17-26(33)23(36-3)13-25(38-17)39-19-4-9-28(16-31)21-5-8-27(2)20(18-12-24(32)37-15-18)7-11-30(27,35)22(21)6-10-29(28,34)14-19/h12,16-17,19-23,25-26,33-35H,4-11,13-15H2,1-3H3/t17?,19-,20+,21-,22+,23?,25?,26?,27+,28-,29-,30-/m0/s1 |
InChI Key |
XQCGNURMLWFQJR-CISXATDNSA-N |
SMILES |
CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O |
Isomeric SMILES |
CC1C(C(CC(O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O |
Key on ui other cas no. |
508-77-0 |
Pictograms |
Acute Toxic; Health Hazard |
Synonyms |
Cymarin Cymarine h Strophanthin h-Strophanthin k Strophanthin alpha k-Strophanthin-alpha Strophantisel Tsimarin Zimarin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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